p-Menth-1-en-9-ol p-Menth-1-en-9-ol p-Menth-1-en-9-ol belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menth-1-en-9-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, p-menth-1-en-9-ol is primarily located in the cytoplasm. p-Menth-1-en-9-ol exists in all eukaryotes, ranging from yeast to humans. p-Menth-1-en-9-ol is a fruity and herbal tasting compound that can be found in bilberry, citrus, fruits, and lemon. This makes p-menth-1-en-9-ol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 18479-68-0
VCID: VC21054448
InChI: InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3
SMILES: CC1=CCC(CC1)C(C)CO
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

p-Menth-1-en-9-ol

CAS No.: 18479-68-0

Cat. No.: VC21054448

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

p-Menth-1-en-9-ol - 18479-68-0

Specification

CAS No. 18479-68-0
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name 2-(4-methylcyclohex-3-en-1-yl)propan-1-ol
Standard InChI InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3
Standard InChI Key ZTYHGIAOVUPAAH-UHFFFAOYSA-N
SMILES CC1=CCC(CC1)C(C)CO
Canonical SMILES CC1=CCC(CC1)C(C)CO

Introduction

Chemical Identity and Structure

P-Menth-1-en-9-ol belongs to the class of monoterpenoid compounds characterized by a cyclohexane ring with specific functional groups. Its structural features contribute to its unique chemical and biological properties.

Molecular Identification

The compound is precisely identified through various chemical identifiers as shown in Table 1:

ParameterValue
CAS Number18479-68-0
Molecular FormulaC₁₀H₁₈O
Molecular Weight154.25 g/mol
IUPAC Name2-(4-methylcyclohex-3-en-1-yl)propan-1-ol
InChIInChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3
InChI KeyZTYHGIAOVUPAAH-UHFFFAOYSA-N
SMILESCC(CO)C1CCC(C)=CC1

Table 1: Chemical identifiers for p-menth-1-en-9-ol

Structural Characteristics

The structural backbone of p-menth-1-en-9-ol consists of a cyclohexane ring with a methyl substituent at the 4-position and a double bond between carbons 1 and 2. The compound also features a propanol side chain, with the hydroxyl group positioned at carbon 9. This particular arrangement of functional groups contributes to the compound's specific chemical reactivity, solubility properties, and biological activities. The structure includes a cyclic monoterpene skeleton that is characteristic of the menthane monoterpenoid class .

Physical and Chemical Properties

The physical and chemical properties of p-menth-1-en-9-ol define its behavior in various chemical environments and applications. These properties are crucial for understanding its potential uses in industrial and pharmaceutical contexts.

Physical Properties

The physical state and behavior of p-menth-1-en-9-ol under various conditions are summarized in Table 2:

PropertyValue
Boiling Point115-116 °C (10 mm Hg)
Density0.941 g/mL at 25 °C
Flash Point218 °F (103 °C)
LogP2.89
pKa14.97±0.10 (Predicted)

Table 2: Physical properties of p-menth-1-en-9-ol

The moderately high LogP value of 2.89 indicates that p-menth-1-en-9-ol has significant lipophilicity, suggesting it can penetrate lipid membranes readily. This property is particularly relevant to its antimicrobial mechanism of action, which involves interaction with microbial cell membranes . The pKa value of approximately 14.97 indicates that under physiological conditions, the compound predominantly exists in its non-ionized form.

Sensory Properties

P-Menth-1-en-9-ol possesses distinctive sensory characteristics that make it valuable in flavor and fragrance applications:

PropertyDescription
OdorFruity herbal at 100.00%
Odor TypeFruity
FEMA Number4508
JECFA Number1905

Table 3: Sensory properties of p-menth-1-en-9-ol

The fruity herbal odor profile makes this compound potentially useful in perfumery and flavoring applications. Its inclusion in the FEMA (Flavor and Extract Manufacturers Association) database with number 4508 indicates its recognized status as a flavoring agent .

Classification and Chemical Taxonomy

P-Menth-1-en-9-ol is classified within a hierarchical chemical taxonomy system based on its structural features and relationships to other chemical compounds.

Classification LevelCategory
KingdomOrganic compounds
Super ClassLipids and lipid-like molecules
ClassPrenol lipids
Sub ClassMonoterpenoids
Direct ParentMenthane monoterpenoids
Molecular FrameworkAliphatic homomonocyclic compounds

Table 4: Chemical taxonomy of p-menth-1-en-9-ol

As a menthane monoterpenoid, p-menth-1-en-9-ol is characterized by a structure based on the p-menthane backbone. P-menthane consists of a cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively. This classification places the compound within the broader context of terpene chemistry and relates it to other naturally occurring monoterpenes with similar structural features .

Biological Activities

One of the most significant aspects of p-menth-1-en-9-ol is its demonstrated biological activities, particularly its antimicrobial properties.

Antimicrobial Properties

P-Menth-1-en-9-ol has been shown to possess significant antimicrobial activity against a range of microorganisms. Patent documentation indicates that the compound effectively kills bacteria, yeasts, and fungi, making it a potential candidate for antimicrobial applications .

The antimicrobial spectrum of p-menth-1-en-9-ol is particularly noteworthy because it demonstrates activity against multiple types of microorganisms, suggesting broad-spectrum antimicrobial potential. This property distinguishes it from some other monoterpenes that may have more limited antimicrobial ranges .

Mechanism of Action

The antimicrobial activity of p-menth-1-en-9-ol is attributed to its ability to lyse the cell membranes of target organisms. This membrane-disrupting mechanism likely relates to the compound's lipophilic properties, which enable it to interact with and disrupt the lipid bilayer of microbial cell membranes .

Patent information indicates that this lytic mechanism is central to the compound's antimicrobial effects. The mechanism is particularly interesting in the context of monoterpene research, as it represents a mode of action that differs from many conventional antimicrobial agents that typically target specific cellular processes rather than the membrane integrity itself .

Isomers and Stereochemistry

P-Menth-1-en-9-ol exhibits stereoisomerism, with different stereoisomers having potentially different properties and biological activities.

Stereoisomers

The (+)-isomer of p-menth-1-en-9-ol has been specifically identified and characterized. Its stereochemical configuration is described as (2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-1-ol, indicating specific configurations at two chiral centers .

Another variant, p-menth-1(7)-en-9-ol (CAS 29548-16-1), represents a structural isomer with the double bond in a different position. This compound is described as 2-(4-methylidenecyclohexyl)propan-1-ol and has also been reported in natural sources such as Psidium guajava .

The existence of these isomers demonstrates the structural diversity within this class of compounds and suggests potential for varying biological activities and properties among the different forms.

Analytical Methods for Identification

Several analytical techniques have been employed to identify and quantify p-menth-1-en-9-ol in various matrices.

Gas chromatography-mass spectrometry (GC-MS) has been effectively used to identify p-menth-1-en-9-ol in plant extracts, particularly in the analysis of essential oils and hydrosols. This technique was employed to identify the compound as a major component (29.93%) in the hydrosol of Dittrichia viscosa .

The Kovats retention index system provides standardized retention data for volatile compounds analyzed by gas chromatography. Kovats indices have been determined for p-menth-1-en-9-ol and its isomers, facilitating reliable identification of these compounds in complex mixtures .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator